molecular formula C17H23FN6 B5625301 5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine

5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine

Cat. No. B5625301
M. Wt: 330.4 g/mol
InChI Key: SGSZGONIKGIZEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidin-4-amine derivatives has been extensively studied, demonstrating various methods to obtain compounds with potential biological activities. For example, Zhang et al. (2009) outlined a practical synthesis of a key intermediate for potent deoxycytidine kinase inhibitors, showcasing the potential of such compounds in therapeutic applications (Zhang et al., 2009). This process highlighted an economical alternative to existing synthesis methods, providing a foundation for further exploration of similar compounds.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives has been a subject of interest, with studies focusing on their configuration and the implications for their biological activity. For instance, Repich et al. (2017) synthesized and analyzed the crystal structure of a related compound, revealing insights into the molecular interactions and stability (Repich et al., 2017). These findings contribute to our understanding of how structural nuances influence the chemical and biological properties of these compounds.

Chemical Reactions and Properties

The chemical reactivity and properties of pyrimidin-4-amine derivatives have been explored through various studies. The work by Xiang et al. (2010) on the synthesis of novel diazepinones exemplifies the diverse chemical reactivity of these compounds, offering insights into their potential applications in medicinal chemistry (Xiang et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While specific studies on the physical properties of "5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine" were not found, research on similar compounds provides valuable insights. For example, the synthesis and characterization of novel amine derivatives by Vinayak et al. (2017) included an evaluation of physical properties relevant to their application as anticancer agents (Vinayak et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, are essential aspects of these compounds' utility. The work by Liu et al. (2021) on the design and synthesis of pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety offers a glimpse into the chemical versatility of these compounds and their potential for development into new pesticides (Liu et al., 2021).

properties

IUPAC Name

5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6/c1-22(2)16-15(18)12-20-17(21-16)24-8-4-7-23(9-10-24)13-14-5-3-6-19-11-14/h3,5-6,11-12H,4,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSZGONIKGIZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1F)N2CCCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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